3,4-Bis[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-5-nitrobenzaldehyde

Catalog No.
S3057188
CAS No.
565207-42-3
M.F
C13H11N7O3S2
M. Wt
377.4
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Bis[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-5-n...

CAS Number

565207-42-3

Product Name

3,4-Bis[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-5-nitrobenzaldehyde

IUPAC Name

3,4-bis[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-5-nitrobenzaldehyde

Molecular Formula

C13H11N7O3S2

Molecular Weight

377.4

InChI

InChI=1S/C13H11N7O3S2/c1-18-6-14-16-12(18)24-10-4-8(5-21)3-9(20(22)23)11(10)25-13-17-15-7-19(13)2/h3-7H,1-2H3

InChI Key

KSVWUJJDVWYFIX-UHFFFAOYSA-N

SMILES

CN1C=NN=C1SC2=CC(=CC(=C2SC3=NN=CN3C)[N+](=O)[O-])C=O

Solubility

not available

3,4-Bis[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-5-nitrobenzaldehyde is a novel compound that combines the structural features of a nitrobenzaldehyde with bis(triazole) moieties. The compound contains a nitro group at the 5-position of the benzaldehyde ring, which is known to enhance its reactivity and biological activity. The presence of the 1,2,4-triazole rings contributes to the compound's potential pharmacological properties, as triazoles are widely recognized for their antimicrobial and antifungal activities.

The chemical reactivity of 3,4-Bis[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-5-nitrobenzaldehyde can be attributed to its functional groups. The nitro group can undergo reduction reactions to form amines or hydroxylamines, while the aldehyde functionality is prone to nucleophilic attacks, potentially leading to various condensation reactions. Additionally, the triazole rings may participate in coordination chemistry with metal ions, expanding their utility in catalysis and material science.

Compounds containing triazole structures have been extensively studied for their biological activities. Specifically, 3,4-Bis[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-5-nitrobenzaldehyde exhibits significant antimicrobial properties against various strains of bacteria and fungi. The introduction of the nitro group is known to enhance these activities further. Studies have shown that similar compounds can inhibit the growth of pathogenic microorganisms such as Staphylococcus aureus and Candida albicans, indicating a broad spectrum of potential therapeutic applications .

The synthesis of 3,4-Bis[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-5-nitrobenzaldehyde typically involves several steps:

  • Formation of Triazole Rings: The initial step often includes the cyclization of thiosemicarbazide derivatives in alkaline media to yield 1,2,4-triazole systems.
  • Sulfanylation: The introduction of sulfanyl groups can be achieved through nucleophilic substitution reactions involving sulfur sources.
  • Aldehyde Functionalization: Finally, the nitrobenzaldehyde moiety is introduced via electrophilic aromatic substitution or condensation reactions with suitable precursors .

The unique structure of 3,4-Bis[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-5-nitrobenzaldehyde makes it suitable for various applications:

  • Pharmaceuticals: Due to its antimicrobial properties, it can be developed into new antibacterial or antifungal agents.
  • Agriculture: Potential use as a fungicide or bactericide in agricultural practices.
  • Material Science: Its ability to coordinate with metal ions may allow for applications in catalysis and materials development.

Research into the interactions of 3,4-Bis[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-5-nitrobenzaldehyde with biological targets has indicated that it may bind effectively to enzymes involved in microbial metabolism. Studies suggest that compounds with similar structures can inhibit key metabolic pathways in bacteria and fungi by interfering with enzyme function or disrupting cellular integrity .

Several compounds share structural similarities with 3,4-Bis[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-5-nitrobenzaldehyde. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
3,5-Bis[(4-nitrobenzyl)sulfanyl]-4-isothiazolecarbonitrileContains isothiazole and sulfanyl groupsAntimicrobialIsothiazole enhances antifungal activity
1,2-Bis[(4-methyltriazol-3-yl)sulfanyl]ethaneBis(triazole) structure without nitro groupModerate antifungalLacks aldehyde functionality
5-Nitro-1H-pyrazole derivativesPyrazole instead of triazoleAntimicrobialDifferent heterocyclic structure

The combination of both triazole rings and a nitrobenzaldehyde moiety in 3,4-Bis[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-5-nitrobenzaldehyde provides a unique profile that enhances its potential applications in medicinal chemistry compared to other similar compounds.

XLogP3

1

Dates

Modify: 2023-07-24

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